6-Chloro-2-methylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGUMKTGIICLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 6 Chloro 2 Methylisoindolin 1 One
Functional Group Interconversions and Modifications
The 6-chloro-2-methylisoindolin-1-one molecule possesses three primary sites for functional group interconversion: the chloro substituent on the aromatic ring, the N-methyl group, and the carbonyl group of the lactam. The chlorine atom, being a halide, is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl chloride and an organoboron compound, typically a boronic acid or ester. libretexts.orgresearchgate.net This method is highly effective for introducing new aryl or vinyl substituents at the 6-position, leading to a diverse range of 6-aryl-2-methylisoindolin-1-ones. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. researchgate.net
Heck Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene at the 6-position. organic-chemistry.orgwikipedia.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer of the resulting alkene. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This transformation allows for the introduction of a wide variety of amino groups at the 6-position, which can be valuable for modulating the pharmacological properties of the molecule. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The Sonogashira coupling is an efficient method for introducing alkynyl moieties, which can serve as versatile handles for further transformations.
Cyanation: The chloro group can be substituted with a nitrile group through palladium-catalyzed cyanation. organic-chemistry.orgnih.govsci-hub.sersc.orgmit.edu This reaction typically uses a cyanide source like potassium cyanide or zinc cyanide. The resulting 6-cyano-2-methylisoindolin-1-one can be a key intermediate for the synthesis of carboxylic acids, amides, or other nitrogen-containing heterocycles.
| Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2-methylisoindolin-1-one |
| Heck | Alkene, Pd catalyst, Base | 6-Alkenyl-2-methylisoindolin-1-one |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 6-Amino-2-methylisoindolin-1-one |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-methylisoindolin-1-one |
| Cyanation | Cyanide source, Pd catalyst | 6-Cyano-2-methylisoindolin-1-one |
Regioselective and Stereoselective Transformations
The regioselective functionalization of the isoindolinone core is a significant challenge due to the presence of multiple potential reaction sites. nih.gov For this compound, regioselectivity can be controlled to some extent by the choice of reagents and reaction conditions. For instance, electrophilic aromatic substitution would likely be directed by the existing substituents, although such reactions can often lead to mixtures of products.
More precise regiocontrol can be achieved through directed metalation, where a directing group guides a metalating agent to a specific position, followed by quenching with an electrophile. nih.gov While not specifically detailed for this compound in the provided search results, this strategy is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds.
Stereoselective transformations are crucial when introducing new chiral centers into the molecule. The asymmetric synthesis of 3-substituted isoindolinones is an area of active research. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from chiral precursors. nih.govpsu.edunih.govmdpi.com For example, the asymmetric reduction of a suitable precursor could introduce a chiral center at the 3-position.
Formation of Fused Polycyclic Systems Incorporating the Isoindolinone Unit
The isoindolinone scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems, which are often found in natural products with significant biological activity. grantome.comresearchgate.net Starting from this compound, functional groups introduced through the reactions described in section 3.1 can be utilized in subsequent cyclization reactions to build additional rings.
For instance, a 6-amino derivative obtained from a Buchwald-Hartwig amination could undergo an intramolecular condensation with a suitable partner to form a new heterocyclic ring fused to the isoindolinone core. Similarly, a 6-alkynyl substituent introduced via Sonogashira coupling could participate in a variety of cyclization reactions, such as intramolecular Diels-Alder or transition-metal-catalyzed cycloisomerization reactions, to construct polycyclic frameworks. Microwave-assisted synthesis has also been shown to be an effective technique for the rapid construction of fused heterocyclic systems. mdpi.com
Derivatization Strategies for Expanding Molecular Diversity
The development of chemical libraries of related compounds is a cornerstone of modern drug discovery. mdpi.comnih.gov this compound is an excellent starting point for such efforts due to the versatile reactivity of its chloro substituent. By employing the various palladium-catalyzed cross-coupling reactions discussed earlier in a combinatorial fashion, a wide array of derivatives can be synthesized.
For example, a library of 6-aryl derivatives can be generated by reacting this compound with a diverse set of arylboronic acids in a Suzuki-Miyaura coupling. Similarly, a library of 6-amino derivatives can be prepared using a range of amines in the Buchwald-Hartwig amination. This systematic derivatization allows for the exploration of the structure-activity relationship (SAR) of the isoindolinone scaffold.
Further diversity can be achieved by modifying the N-methyl group. While this bond is generally stable, demethylation followed by re-alkylation with different alkyl groups is a potential strategy to expand the chemical space around the isoindolinone core.
Oxidation and Reduction Pathways of the Isoindolinone Core
The isoindolinone core itself can undergo oxidation and reduction reactions, leading to structurally distinct products.
Oxidation: The lactam moiety can be oxidized to the corresponding imide, in this case, 6-chloro-2-methylphthalimide. This transformation can be achieved using various oxidizing agents. The chemical structure of the drug Chlorthalidone features an oxidized isoindolinone core. mdpi.com
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, affording the corresponding 6-chloro-2-methylisoindoline. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride. The stepwise reduction of a related phthalimide (B116566) to an isoindoline (B1297411) intermediate has been reported in the synthesis of Chlorisondamine. mdpi.com Alternatively, the carbonyl group can be reduced to a hydroxyl group, yielding a 3-hydroxyisoindolinone, which can exist in equilibrium with its open-chain amino-aldehyde tautomer. Complete reduction of the carbonyl to a methyl group can also be achieved under specific conditions. researchgate.net
| Transformation | Reagent/Condition | Product |
| Oxidation | Oxidizing Agent | 6-Chloro-2-methylphthalimide |
| Carbonyl Reduction (to methylene) | Strong reducing agent (e.g., LiAlH4) | 6-Chloro-2-methylisoindoline |
| Carbonyl Reduction (to hydroxyl) | Mild reducing agent | 6-Chloro-3-hydroxy-2-methylisoindolin-1-one |
| Carbonyl Reduction (to methyl) | Specific reducing conditions | 6-Chloro-2,3-dimethylisoindolin-1-one |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule, which are dictated by its structure and bonding. chemicalbook.com An analysis of 6-Chloro-2-methylisoindolin-1-one would be expected to reveal characteristic stretching and bending vibrations for its carbonyl group (C=O), the C-N bond within the lactam ring, C-Cl stretching, aromatic C-H and C-C bonds, and the N-methyl group. For instance, the C=O stretch in similar lactam structures typically appears in the 1680-1750 cm⁻¹ region.
Theoretical Vibrational Frequency Calculations and Experimental Correlation
Modern computational chemistry allows for the prediction of vibrational frequencies using methods like Density Functional Theory (DFT). researchgate.net These theoretical calculations, when correlated with experimental FT-IR and Raman spectra, provide a powerful tool for the precise assignment of vibrational modes. researchgate.net Such a computational study on this compound would help to confirm its optimized geometry and provide a deeper understanding of its vibrational properties. However, no published studies containing these theoretical calculations or their correlation with experimental data for this specific compound were found.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR spectra would provide primary evidence of its structure. One would expect to observe distinct signals for the protons and carbons of the aromatic ring, the methylene (B1212753) (CH₂) group of the isoindolinone core, and the N-methyl (CH₃) group. While ¹H and ¹³C NMR data are available for isomeric and related structures, no such data has been published for this compound itself. rsc.orgnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the ¹H and ¹³C signals and to determine the complete bonding framework and spatial proximities, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for example, between the protons on the aromatic ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton, for instance, by connecting the N-methyl protons to the carbonyl carbon. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is critical for confirming stereochemistry and conformational details.
Despite the power of these techniques, no specific COSY, HSQC, HMBC, or NOESY data for this compound could be located.
Advanced NMR Applications in Reaction Monitoring and Stereochemical Assignment
NMR spectroscopy is also a primary tool for monitoring the progress of chemical reactions in real-time and for the definitive assignment of stereochemistry in chiral molecules. While this compound is achiral, advanced NMR techniques would be invaluable in studies involving its synthesis or its use as a precursor for more complex, chiral molecules. No literature detailing such applications for this compound was identified.
Computational Prediction of NMR Chemical Shifts for Conformational Analysis
Quantum mechanical calculation of NMR chemical shifts is an increasingly common method to aid in structure verification and conformational analysis. nih.gov By calculating the expected chemical shifts for different possible conformations of a molecule and comparing them to experimental data, the most likely solution-state structure can be determined. This approach would be highly applicable to this compound, but no studies implementing this for the target compound are available.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems like the aromatic ring of this compound. This provides information about the extent of conjugation and the electronic nature of the molecule. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can offer further insights into the molecule's photophysical properties. While UV/vis spectra have been reported for related compounds, no such experimental or theoretical data is published for this compound. rsc.org
Solvatochromism and Photophysical Property Investigations
Solvatochromism describes the change in a substance's color, or more broadly, its absorption and emission spectra, in response to the polarity of the solvent. Investigating the solvatochromic and photophysical properties of a compound like this compound reveals insights into its electronic ground and excited states, the nature of its electronic transitions, and the influence of solute-solvent interactions.
While specific photophysical studies on this compound are not extensively detailed in the reviewed literature, the behavior of related derivatives provides a framework for understanding its potential properties. For instance, studies on other heterocyclic and aromatic compounds show that properties such as fluorescence quantum yield and Stokes shift are highly dependent on solvent polarity. researchgate.net The investigation of tetraphenylethene-containing BODIPY derivatives, for example, demonstrated significant solvatochromic fluorescence, which is indicative of changes in the electronic distribution upon excitation. nih.gov
A typical investigation would involve recording the UV-Vis absorption and fluorescence emission spectra of this compound in a range of solvents with varying polarity. The data would be analyzed using solvent polarity scales like the Kamlet-Taft or Catalán parameters to quantify the contributions of nonspecific (dipolarity/polarizability) and specific (hydrogen bonding) interactions. nih.gov Such an analysis helps to characterize the intramolecular charge transfer (ICT) nature of the compound's electronic transitions. nih.gov
Table 1: Investigated Photophysical Parameters
| Parameter | Description | Significance |
|---|---|---|
| Absorption Maximum (λabs) | Wavelength at which the compound absorbs the most light. | Indicates the energy of the electronic transition from the ground to the excited state. |
| Emission Maximum (λem) | Wavelength at which the compound emits the most light (fluorescence). | Reveals the energy of the excited state from which emission occurs. |
| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. | Provides information about the extent of structural rearrangement in the excited state. |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |
| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Characterizes the kinetics of excited-state decay processes. |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₈ClNO, Molecular Weight: 181.62 g/mol ), electron ionization mass spectrometry (EI-MS) would provide critical structural information. nih.gov
Upon electron impact, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic pattern (M⁺˙ and [M+2]⁺˙) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.info
The molecular ion then undergoes fragmentation through various pathways, driven by the stability of the resulting fragments. For this compound, which contains an amide (lactam) functional group, characteristic cleavages are expected. libretexts.org Alpha-cleavage adjacent to the carbonyl group is a common pathway for amides. miamioh.edu The fragmentation of the lactam ring itself, similar to patterns observed in β-lactam antibiotics, can also occur. nih.govnih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 181 | [C₉H₈³⁵ClNO]⁺˙ | - | Molecular Ion (M⁺˙) |
| 166 | [C₈H₅³⁵ClNO]⁺˙ | •CH₃ | Loss of the N-methyl group |
| 153 | [C₈H₈³⁵ClN]⁺˙ | CO | Loss of carbon monoxide (carbonyl group) |
| 146 | [C₉H₈NO]⁺ | •Cl | Loss of a chlorine radical |
| 118 | [C₈H₈N]⁺ | •Cl, CO | Loss of chlorine followed by loss of carbon monoxide |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique yields detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, providing an unambiguous structural proof.
While a specific crystal structure determination for this compound is not available in the consulted literature, data from closely related compounds, such as isoindoline (B1297411) derivatives and other indolinones, can provide valuable insights into the expected structural features. iucr.orgresearchgate.net For example, the crystal structure of 6-Chloro-1-methylindoline-2,3-dione, a related indoline (B122111) derivative, has been elucidated. nih.gov In this structure, the indoline ring system is essentially planar. nih.gov It is reasonable to expect a similar planarity in the core bicyclic ring system of this compound. In the solid state, molecules would likely be packed together via intermolecular forces such as hydrogen bonds (if applicable) and van der Waals interactions. nih.govnih.gov
Table 3: Illustrative Crystallographic Data for the Related Compound 6-Chloro-1-methylindoline-2,3-dione nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.077 (3) |
| b (Å) | 7.9390 (16) |
| c (Å) | 16.673 (3) |
| β (°) | 101.95 (3) |
| Volume (ų) | 1693.5 (6) |
| Z | 8 |
This data is for a related, but distinct, compound and serves for illustrative purposes only.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, including their geometry, energy, and reactivity.
Geometry Optimization and Conformational Analysis
This analysis involves finding the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. By calculating the potential energy for different spatial arrangements (conformations), researchers can identify the lowest energy structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles.
No published data on the optimized geometry or conformational analysis for 6-Chloro-2-methylisoindolin-1-one were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org
Specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites for nucleophilic and electrophilic attack. scienceopen.com Color-coding is typically used, with red indicating negative potential and blue indicating positive potential.
No MEP map or associated analysis for this compound is available in public research databases.
Reactivity Indices and Chemical Hardness
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.net Chemical hardness measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Calculated values for reactivity indices and chemical hardness for this compound have not been documented.
Non-Covalent Interactions and Stability Analysis
This area of study investigates the weak interactions, such as van der Waals forces and hydrogen bonds, both within a molecule and between molecules. These interactions are crucial for understanding the conformational stability and the packing of molecules in a crystalline state. Methods like Reduced Density Gradient (RDG) analysis are used to visualize and characterize these non-covalent interactions. researchgate.net
There are no published studies on the non-covalent interactions or stability analysis specifically for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for predicting photophysical properties, such as the electronic absorption spectra (UV-Vis spectra), which provides information on the wavelengths of light a molecule absorbs. researchgate.net
No TD-DFT studies detailing the photophysical properties, such as absorption wavelengths and oscillator strengths, for this compound were found in the scientific literature.
Absorption and Emission Spectra Prediction
The interaction of molecules with light is a fundamental aspect of their characterization. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the absorption and emission spectra of organic compounds. These calculations can reveal how the electronic structure of a molecule, including the presence of substituents like the chloro group and methyl group in this compound, influences its photophysical properties.
For instance, studies on related 4-aminophthalimides and their corresponding 5-aminophthalic hydrazides (luminols) have shown that UV spectra calculated by TD-DFT can elucidate the existence of low-energy excited singlet states that are sensitive to pH. nih.gov The nature and position of substituents on the phthalimide (B116566) ring have been demonstrated to significantly impact the absorption and fluorescence characteristics. For example, the presence of electron-donating groups can lead to fluorescence, with quantum yields varying based on the specific substituent. rsc.org
A theoretical investigation on triphenylamine-cored molecules with naphthalimide arms, which share some structural similarities with isoindolinones, utilized TD-DFT to explore their optical and electronic properties for applications in organic solar cells. rsc.org These studies highlight the capability of computational chemistry to predict key parameters such as the wavelength of maximum absorption (λmax) and oscillator strength, which are crucial for understanding the electronic transitions within the molecule.
Table 1: Representative Predicted Photophysical Data for Related Phthalimide Derivatives
| Compound/System | Method | Predicted Property | Value |
| 4-Aminophthalimides | TD-DFT | Low-energy excited singlet states | pH-sensitive |
| Methoxy-substituted phthalimide | N/A | Rate constant for PET in singlet excited state | (2.0 ± 0.1) × 10⁹ s⁻¹ rsc.org |
| Amino-substituted phthalimide | N/A | Rate constant for PET in singlet excited state | (3.4 ± 1.0) × 10⁷ s⁻¹ rsc.org |
| Triphenylamine-naphthalimide systems | TD-DFT | Extended absorption spectrum | Towards longer wavelengths rsc.org |
Note: The data presented is for related phthalimide and naphthalimide structures, not specifically for this compound, but illustrates the type of information obtainable from computational studies.
Excited State Dynamics (e.g., Excited-State Intramolecular Proton Transfer, ESIPT)
The behavior of a molecule after it absorbs light is governed by its excited-state dynamics. One fascinating phenomenon observed in certain molecules with specific structural motifs is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT involves the transfer of a proton within the same molecule upon photoexcitation. nih.gov This process can significantly affect the fluorescence properties of a compound, often leading to a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov
For ESIPT to occur, a molecule typically possesses both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a carbonyl or imino nitrogen) in close proximity, often forming an intramolecular hydrogen bond. nih.gov In the case of this compound, while it has a carbonyl group, it lacks a suitable intramolecular proton donor in its immediate structure to facilitate a classic ESIPT process. However, computational studies on analogous systems, such as 8-hydroxyquinoline (B1678124) derivatives, have demonstrated how the presence of an intramolecular hydrogen bond leads to ESIPT, a process that can be inhibited by the chelation of metal ions, forming the basis for fluorescent sensors. nih.gov
Nonadiabatic molecular dynamics (NAMD) simulations are a sophisticated computational tool used to study the intricate dynamics of molecules in their excited states, including processes like photoisomerization. nih.gov Such studies can provide a detailed, time-resolved picture of the molecular motions and electronic changes that occur on femtosecond to picosecond timescales after light absorption.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to unraveling the detailed mechanisms of chemical reactions. This includes identifying transition states, intermediates, and the energetics of different reaction pathways. For the synthesis of isoindolinones, computational studies have provided valuable insights into the underlying mechanisms.
For example, the ring-opening of tricyclic oxanorbornenes to form polyhydro isoindole phosphonates has been modeled at a DFT level of theory. nih.gov These calculations helped to understand the reaction pathways catalyzed by different Lewis acids like TiCl₄ and FeCl₃. nih.gov Such studies can explain the observed product distributions and guide the optimization of reaction conditions.
Furthermore, computational investigations into the [3+2] cycloaddition reactions, a common method for constructing five-membered rings, have been used to determine the regioselectivity and stereoselectivity of the process. organic-chemistry.org While not directly on isoindolinone synthesis, these studies exemplify how DFT can be used to analyze the electronic structure of reactants and transition states to predict the outcome of complex organic reactions. The mechanism of nitrogen-atom insertion into isoindolines has also been investigated using DFT, revealing the involvement of an azomethine imine intermediate. acs.org
Solvent Effects on Molecular and Electronic Properties
The surrounding solvent can have a profound impact on the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of a solvent on the molecular and electronic properties of a solute. researchgate.net
In a theoretical study on the tautomerism and electronic properties of 6-ketomethylphenanthridine, a related heterocyclic system, the PCM method was employed to investigate the influence of various solvents with different dielectric constants. researchgate.net The study revealed that the stability of different tautomeric forms and the energy barriers for their interconversion are significantly affected by the solvent environment. researchgate.net For instance, an increase in the dielectric constant of the solvent was found to facilitate the tautomerization process both kinetically and thermodynamically. researchgate.net
These computational approaches can predict how properties such as the band gap, electron affinity, ionization energy, and chemical hardness of a molecule like this compound might change in different solvent environments. This information is crucial for understanding its behavior in various applications, from chemical synthesis to biological systems.
Applications of 6 Chloro 2 Methylisoindolin 1 One in Materials Science and Organic Synthesis
Role as a Versatile Small Molecule Scaffold and Building Block for Complex Architectures
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.com The 6-Chloro-2-methylisoindolin-1-one molecule is a prime example of such a building block, providing a rigid scaffold that can be elaborated into more complex architectures. The isoindolinone core is a key intermediate in the synthesis of various useful organic molecules and natural products. rsc.org
The presence of the chlorine atom at the 6-position and the methyl group at the 2-position (on the nitrogen) provides specific sites for synthetic modification. The aromatic ring can undergo further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions, leveraging the chloro-substituent. This allows for the strategic attachment of other molecular fragments, leading to the construction of diverse and complex chemical entities. researchgate.net This approach is fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied properties. sigmaaldrich.com
Several synthetic strategies highlight the versatility of the isoindolinone scaffold for creating complex molecules:
Palladium-Catalyzed Reactions: Palladium catalysts have been used in three-component cascade reactions involving carbonylation, amination, and Michael addition to synthesize N-substituted isoindolinones. researchgate.netsci-hub.ru
Ruthenium-Catalyzed Cyclization: N-substituted benzamides can react with allylic alcohols in the presence of a ruthenium catalyst to form 3-substituted isoindolinone derivatives. rsc.org
C-H Bond Activation: Metal-catalyzed synthesis of 3-substituted isoindolinones via C-H bond activation is an atom-economical and environmentally friendly method. rsc.org
These methods demonstrate the capacity of the isoindolinone core, and by extension this compound, to serve as a platform for generating molecular complexity.
Table 1: Synthetic Methodologies for Isoindolinone-Based Architectures
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium (Pd) | Three-Component Cascade | Synthesis of N-Substituted Isoindolinones | researchgate.netsci-hub.ru |
| Ruthenium (Ru) | Cyclization of Benzamides | Synthesis of 3-Substituted Isoindolinones | rsc.org |
| Rhenium (Re) | Cyclization with Isocyanates | Preparation of 3-Substituted Isoindolinones | rsc.org |
Applications as Fluorescent Probes in Non-Biological Systems
Fluorescent probes are molecules designed to detect specific analytes through a change in their fluorescence properties. nih.gov The development of these probes often relies on scaffolds that can be chemically modified to tune their photophysical characteristics. mdpi.com While direct applications of this compound as a fluorescent probe are not extensively documented, the broader class of isoindolinone and related heterocyclic structures is utilized in this area.
The fundamental principle involves connecting a fluorophore (the light-emitting part) to a receptor that selectively interacts with the target analyte. This interaction triggers a change in the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov The isoindolinone scaffold can serve as a component of such systems. For instance, modifications of related dye structures like rhodols have been used to create probes that generate a significant turn-on response to specific analytes. nih.gov
The photophysical properties of a potential probe based on this compound would be influenced by its substituents. The electron-withdrawing nature of the chloro group and the electron-donating character of the N-methyl group can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of many fluorescent sensors. Quantum chemical studies on similar substituted heterocyclic systems have shown that such modifications significantly impact the absorption/emission spectra and energy band gaps, which is crucial for designing efficient optoelectronic devices. researchgate.net
Use in the Development of Synthetic Dyes and Pigments
The isoindolinone structure is a well-established chromophore (the part of a molecule responsible for its color) and forms the basis of a class of high-performance pigments known as isoindolinone pigments. These pigments are prized for their excellent lightfastness, heat stability, and chemical resistance, and they find use in plastics, coatings, and printing inks.
Derivatives of indigo (B80030), a structurally related natural dye, are being explored as environmentally friendly organic semiconductors. rsc.org The transformation of the indigo chromophore can lead to new structures with remarkable optoelectronic properties. nih.gov Similarly, the this compound scaffold, with its conjugated system, has the intrinsic potential to be developed into novel dyes and pigments. The chloro-substituent at the 6-position can be used to tune the final color and properties of the dye. For example, it can influence the molecule's absorption spectrum, potentially shifting the color. The industrial production of dyes often involves using chlorinated intermediates to achieve specific hues and performance characteristics.
Utility in Catalysis (e.g., as a ligand component or precursor to catalysts)
While this compound is more commonly a product of catalytic reactions, heterocyclic compounds are frequently used as ligands in transition metal catalysis. rsc.orgresearchgate.net Ligands bind to a central metal atom, modifying its reactivity and selectivity. The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons that could potentially coordinate with a metal center.
The development of new ligands is crucial for advancing catalytic methods. For instance, palladium-catalyzed amination reactions often employ specialized ligands like Xantphos to achieve high yields. Although direct use of this compound as a ligand is not prominent in the literature, its structural features are pertinent. N-substituted isoindolinones can be synthesized via various metal-catalyzed pathways, indicating a strong interaction between this class of compounds and transition metal centers. rsc.orgorganic-chemistry.org This relationship suggests the potential for designing chiral isoindolinone-based ligands for asymmetric catalysis, a field focused on creating single-enantiomer products.
Development of Advanced Organic Materials
The search for novel organic materials for electronics is a driving force in materials science. nih.gov Materials with specific optoelectronic properties are needed for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comossila.com
The design of these materials often follows a "push-pull" or donor-acceptor (D-A) strategy, where electron-rich (donor) and electron-deficient (acceptor) units are combined to tune the material's electronic properties and absorption spectrum. mdpi.com The isoindolinone core can function as a key component in such D-A systems. For example, isoindigo, which contains two fused isoindolinone units, has been used to create small molecules for solution-processable OFETs. mdpi.com These materials exhibit good thermal stability and solubility, which are critical for device fabrication. mdpi.com
Derivatives of indigo and indolonaphthyridine have shown promise as high-performance building blocks for organic electronics, with some materials exhibiting high n-type mobilities in transistors. rsc.orgnih.gov The this compound molecule, with its defined electronic and steric features, represents a potential building block for new organic semiconductors. The chloro group acts as an electron-withdrawing unit, which can help in lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, a strategy often used to improve the air stability of n-type organic semiconductors. rsc.org
Table 2: Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 58141-51-8 | C₉H₈ClNO |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ |
Future Research Directions and Perspectives
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance process safety and efficiency. Future research on the synthesis of 6-Chloro-2-methylisoindolin-1-one should prioritize the development of sustainable and environmentally benign methodologies.
Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rsc.orgnih.govniscpr.res.in A shift towards greener alternatives is therefore a critical area of investigation. This includes the use of renewable starting materials, the replacement of toxic solvents with greener alternatives like water or bio-solvents, and the development of catalyst- and additive-free reactions. rsc.orgconsensus.app
One promising avenue is the exploration of one-pot, multi-component reactions that construct the isoindolinone core in a single, efficient step, thereby improving atom economy and reducing waste. rsc.org Furthermore, the development of recyclable catalytic systems, such as fluorous phosphines, can significantly decrease the environmental footprint of the synthesis. rsc.org The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also align with the principles of sustainability, minimizing resource consumption and waste generation. rsc.orgconsensus.app
Development of Catalyst-Controlled Stereoselective Syntheses
The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. The isoindolinone scaffold is found in numerous biologically active compounds, and the ability to control the stereochemistry at the C3 position is of paramount importance for the development of new therapeutics. chim.it
Future research should focus on the development of catalyst-controlled stereoselective methods for the synthesis of 3-substituted derivatives of this compound. This involves the use of chiral catalysts, such as transition metal complexes or organocatalysts, to induce asymmetry and produce enantioenriched products. chim.itnih.govrsc.orgelsevierpure.com
Several strategies have been reported for the asymmetric synthesis of isoindolinones, including the use of chiral auxiliaries, chiral metal catalysts, and organocatalysis. chim.it For instance, Rh(I)-catalyzed asymmetric arylation has been successfully employed for the synthesis of chiral 3-substituted isoindolinones. nih.govelsevierpure.com Similarly, palladium-catalyzed asymmetric tandem reactions have been developed to generate isoindolinone derivatives with quaternary stereocenters. rsc.org The exploration of these and other novel catalytic systems will be crucial for accessing a diverse range of chiral isoindolinone derivatives for biological screening.
Integration of Advanced Automation and Flow Chemistry in Synthesis
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of automated and flow chemistry techniques. labmanager.comchemrxiv.orgnih.govlifescienceintegrates.com These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to perform multi-step syntheses in a continuous and automated fashion. lifescienceintegrates.commdpi.comscitube.io
Future research should aim to integrate advanced automation and flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. labmanager.com The ability to run multiple experiments with different reagents and conditions in an automated fashion significantly accelerates the optimization of reaction conditions and the generation of compound libraries. labmanager.comchemrxiv.org
The development of continuous flow manufacturing processes for isoindolinone intermediates can also lead to more efficient and scalable production. lifescienceintegrates.commit.edu By combining synthesis, purification, and even formulation into a single integrated process, end-to-end continuous manufacturing can revolutionize the production of pharmaceuticals and other fine chemicals. mit.edu
Predictive Modeling for Rational Design of Novel Isoindolinone Structures
Computational tools have become indispensable in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.govuniroma1.it Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be employed to guide the design of new isoindolinone-based compounds with enhanced biological activity or material properties. nih.govmdpi.comijpsonline.comnih.govresearchgate.net
Future research should leverage these computational approaches to explore the chemical space around the this compound scaffold. QSAR models can be developed to correlate the structural features of isoindolinone derivatives with their biological activity, providing insights into the key molecular descriptors that govern their function. nih.govmdpi.comnih.gov Molecular docking studies can be used to predict the binding modes of these compounds with their biological targets, facilitating the design of more potent and selective inhibitors. mdpi.comijpsonline.comnih.govresearchgate.net
Furthermore, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. nih.govresearchgate.netsimulations-plus.comnih.gov By integrating these predictive models into the design-synthesis-testing cycle, researchers can accelerate the discovery of novel isoindolinone-based drugs and materials.
Investigation of Emerging Non-Conventional Applications in Material Science
While the isoindolinone scaffold is well-known for its applications in medicinal chemistry, its potential in material science remains relatively underexplored. The unique electronic and photophysical properties of certain isoindolinone derivatives suggest that they could find applications in a variety of advanced materials. rsc.org
Future research should focus on investigating the emerging non-conventional applications of this compound and its derivatives in material science. One promising area is the development of novel organic light-emitting diodes (OLEDs). The incorporation of isoindolinone-based fragments into the molecular design of OLED materials could lead to new emitters or host materials with improved performance. researchgate.netresearchgate.netnih.govrsc.orgpku.edu.cn
Another potential application is in the field of polymer chemistry. The synthesis of polymers incorporating the this compound moiety could result in materials with unique thermal, mechanical, or electronic properties. These materials could find use in a range of applications, from specialty plastics to organic electronics. The exploration of these and other non-conventional applications will expand the utility of the isoindolinone scaffold beyond its traditional role in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-2-methylisoindolin-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzamides. For chlorinated derivatives, chlorinating agents (e.g., thionyl chloride) may replace hydroxyl groups under controlled conditions. Solvents like DMF and catalysts (e.g., Pd/C) enhance cyclization efficiency. Industrial-scale production employs continuous flow reactors with strict parameter control (temperature, pressure) . Optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methyl at C2, chloro at C6) and ring conformation.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and C-Cl bonds (~550-750 cm) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 181.62 (consistent with CHClNO) and fragmentation patterns validate the structure. Purity is assessed via HPLC with UV detection at λ~254 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM models. Reaction pathways (e.g., nucleophilic substitution at C6) are explored using transition-state theory. Validation involves comparing computed vibrational spectra with experimental IR data .
Q. What crystallographic strategies resolve hydrogen-bonding networks and molecular packing in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Graph-set analysis identifies hydrogen-bonding motifs (e.g., N–H···O or C–H···Cl interactions). Thermal ellipsoid plots assess molecular rigidity. Synchrotron radiation improves resolution for weak scatterers like chlorine .
Q. What mechanistic insights govern nucleophilic substitution reactions at the C6 position of this compound?
- Methodological Answer : Kinetic studies (e.g., Eyring plots) under varying temperatures and solvents (polar aprotic vs. protic) reveal activation parameters. Isotopic labeling () tracks carbonyl participation. Computational MD simulations visualize transition states, while Hammett correlations assess substituent effects on reaction rates .
Data Analysis and Reporting Guidelines
Q. How should researchers address contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. experimental NMR shifts) require recalibration of basis sets or solvent models. Sensitivity analyses (e.g., varying DFT functionals) test robustness. Cross-validation with alternative techniques (e.g., X-ray vs. neutron diffraction) resolves ambiguities. Transparent reporting of confidence intervals and error margins is critical .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Detailed Supplemental Information must include:
- Synthesis : Exact molar ratios, catalyst loadings, and quenching procedures.
- Characterization : Raw spectral data (NMR, IR) with integration values and coupling constants.
- Crystallography : CIF files with refinement parameters (R-factors, residual density).
Adherence to IUPAC nomenclature and journal-specific guidelines (e.g., Beilstein Journal formatting) ensures clarity .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 181.62 g/mol | |
| Key IR Bands | C=O (~1700 cm), C-Cl (~600 cm) | |
| DFT Basis Set | B3LYP/6-311+G(d,p) | |
| Crystallographic Software | SHELX-97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
